Dimethyl-(4-pyrrolidin-2-yl-benzyl)-amine

Description

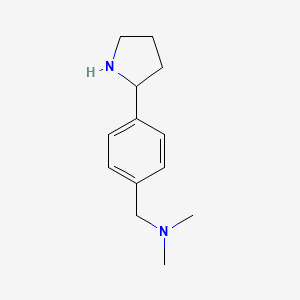

Dimethyl-(4-pyrrolidin-2-yl-benzyl)-amine is a tertiary amine featuring a benzyl group substituted at the para position with a pyrrolidin-2-yl moiety. The compound combines aromaticity with a heterocyclic amine (pyrrolidine) and a dimethylamino group, making it structurally versatile for applications in medicinal chemistry and materials science. The dimethylamine group enhances solubility and basicity, while the pyrrolidine ring may influence stereoelectronic properties and binding affinity in biological systems .

Properties

CAS No. |

914299-80-2 |

|---|---|

Molecular Formula |

C13H20N2 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

N,N-dimethyl-1-(4-pyrrolidin-2-ylphenyl)methanamine |

InChI |

InChI=1S/C13H20N2/c1-15(2)10-11-5-7-12(8-6-11)13-4-3-9-14-13/h5-8,13-14H,3-4,9-10H2,1-2H3 |

InChI Key |

LNCKQUXKLQJFIZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C2CCCN2 |

Origin of Product |

United States |

Biological Activity

Dimethyl-(4-pyrrolidin-2-yl-benzyl)-amine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an amine derivative featuring a pyrrolidine ring substituted with a dimethyl group and a benzyl moiety. Its chemical structure can be represented as follows:

This compound's structure allows for interactions with various biological targets, particularly in neurological and pharmaceutical contexts.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its roles in:

- Pharmaceutical Development : It serves as a precursor in the synthesis of drugs aimed at treating neurological disorders.

- Neurotransmitter Research : The compound's ability to influence neurotransmitter systems makes it relevant in studies of mood disorders and cognitive functions.

- Analytical Chemistry : It is utilized as a reagent for detecting and quantifying other chemical species in laboratory settings.

Research indicates that this compound may exert its effects through several mechanisms:

- Neurotransmitter Modulation : It has been shown to influence the release and reuptake of neurotransmitters, which is crucial for maintaining mood and cognitive functions.

- Anticancer Activity : Some studies have suggested that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Influences neurotransmitter release and reuptake |

| Anticancer Effects | Exhibits cytotoxicity against cancer cell lines (e.g., A549) |

| Pharmaceutical Applications | Used as a building block in drug development for neurological disorders |

| Analytical Chemistry | Serves as a reagent for detection and quantification |

Case Studies

- Neurotransmitter Research : In a study focusing on mood disorders, this compound was found to enhance serotonin levels in vitro, suggesting its potential use as an antidepressant agent.

- Anticancer Activity : A recent investigation demonstrated that modifications to the benzyl moiety increased the compound's cytotoxicity against A549 lung cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Research Findings

Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound:

- Bioavailability : The compound exhibits favorable absorption characteristics, making it suitable for oral administration.

- Metabolism : Initial findings suggest that it undergoes hepatic metabolism, which could impact its efficacy and safety profile.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Dimethyl-(4-nitro-benzyl)-amine ()

- Structure : Benzyl group with a para-nitro substituent and dimethylamine.

- Key Differences: The nitro group (−NO₂) is electron-withdrawing, contrasting with the electron-rich pyrrolidine in the target compound.

- Synthesis : Prepared via dimethylamine reactions with nitrobenzyl halides. Safety protocols for dimethylamine (toxic, corrosive) apply .

Dimethyl-{4-[2-(4-nitro-phenyl)-vinyl]-phenyl}-amine ()

- Structure : Styryl-linked nitroaromatic system with dimethylamine.

- The target compound’s pyrrolidine may offer better solubility and reduced cytotoxicity compared to nitro groups .

6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(4-(pyrrolidin-1-yl)-butyl)quinazolin-4-amine ()

- Structure : Quinazoline core with dual pyrrolidine substituents and a butyl-linked dimethylamine.

- Key Differences : The quinazoline scaffold confers kinase inhibitory activity (e.g., CDK2 inhibition). The target compound’s benzyl group may prioritize aromatic interactions over planar heterocyclic binding .

Dimethyl-(4-pyrrolidin-3-yl-pyrimidin-2-yl)-amine ()

- Structure : Pyrimidine ring with pyrrolidine and dimethylamine.

- Key Differences : The pyrimidine core is smaller and more rigid than benzyl, affecting pharmacokinetics (e.g., metabolic stability). Pyrrolidin-3-yl vs. pyrrolidin-2-yl substitution alters spatial orientation and hydrogen-bonding capacity .

Physicochemical Properties

Preparation Methods

Reductive Amination and Reduction of Pyridinium Intermediates

A notable method involves the reduction of pyridinium salts bearing methylamino substituents to obtain the target amine. For example, the synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a closely related structural analog, proceeds via:

- Starting with 1-benzyl-3-methylamino-4-methyl-pyridinium bromide dissolved in ethanol.

- Addition of sodium borohydride at temperatures below 30 °C, stirring for 16 hours to reduce the pyridinium salt.

- Acidification with hydrochloric acid to precipitate the product.

- Extraction and drying yield a white solid product with a 70% yield.

This approach highlights the use of sodium borohydride as a mild reducing agent to convert pyridinium intermediates to the corresponding amines efficiently under controlled temperature conditions.

Cross-Coupling and Palladium-Catalyzed Amination

The synthesis of benzylamine derivatives with pyrrolidine substituents often employs palladium-catalyzed cross-coupling reactions:

- Use of palladium catalysts such as Pd2(dba)3 combined with ligands like DavePhos or XantPhos.

- Bases such as sodium tert-butoxide or triethylamine facilitate the coupling.

- Reaction conditions typically involve heating sealed tubes or reflux setups at 90–110 °C for 12–18 hours.

- Substrates include brominated benzyl derivatives and amines like N-(piperidin-4-ylmethyl)pyrimidin-4-amine.

This method allows for the formation of C–N bonds between benzyl halides and amines, enabling the introduction of pyrrolidinyl groups onto the benzylamine framework.

Azide Intermediates and Click Chemistry

In some advanced synthetic routes, azide intermediates are generated from amines or nitriles:

- Conversion of amines to azides using trimethylsilyl azide and tert-butyl nitrite at 0 °C, yielding azides in high efficiency (~98%).

- Subsequent copper-catalyzed azide-alkyne cycloaddition ("click chemistry") forms 1,2,3-triazoles.

- Reduction of nitriles or azides to amines may be performed using lithium aluminum deuteride for isotopically labeled compounds or catalytic hydrogenation with Pd/C under acidic conditions.

These steps are valuable for preparing functionalized benzylamines with enhanced properties or isotopic labeling for research.

Salt Formation and Crystallization for Purification

The final amine products are often converted into salts to improve stability and facilitate purification:

- Formation of hydrochloride or toluoyltartrate salts by treatment with acid in ethanol or methanol.

- Controlled temperature precipitation (10–70 °C, optimally 35–50 °C) over 2–60 hours allows crystallization of pure salt forms.

- Filtration and vacuum drying yield off-white crystalline products with high purity.

This method is industrially favorable due to mild conditions, high recovery, and avoidance of hazardous reagents like lithium aluminum hydride.

Comparative Data Table of Key Preparation Parameters

Research Findings and Optimization Insights

- Temperature control is critical during reductions and salt formation to maximize yield and purity.

- Ligand choice in Pd-catalysis significantly affects coupling efficiency; bulky phosphine ligands like DavePhos and XantPhos are preferred.

- Avoidance of hazardous reagents such as lithium aluminum hydride is possible by employing catalytic hydrogenation under acidic conditions.

- Water solubility of intermediates can be exploited to streamline purification by direct use in subsequent steps without isolation.

- Isotopic labeling (deuterium incorporation) is feasible via specialized reduction protocols for research applications.

Q & A

Q. What are the standard synthetic routes for preparing dimethyl-(4-pyrrolidin-2-yl-benzyl)-amine, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via reductive amination or multi-step alkylation. For example, a two-step approach involves:

Imine formation : Reacting 4-pyrrolidin-2-yl-benzaldehyde with dimethylamine under reflux in ethanol .

Reduction : Using NaBH₄ or catalytic hydrogenation to reduce the imine intermediate to the amine.

Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) and spectroscopic validation (¹H/¹³C NMR, HRMS). Contaminants like unreacted aldehyde or over-alkylated byproducts should be monitored via TLC .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H NMR : Key signals include the benzyl CH₂ (δ ~3.8–4.2 ppm), pyrrolidine protons (δ ~1.5–3.0 ppm), and dimethylamine N–CH₃ (δ ~2.2–2.5 ppm). Splitting patterns confirm stereochemistry .

- FT-IR : Amine N–H stretches (3300–3500 cm⁻¹) and aromatic C=C (1600 cm⁻¹) validate functional groups.

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for biological activity studies .

Q. What preliminary biological assays are recommended to explore its therapeutic potential?

Methodological Answer:

- Chelation assays : Test metal-binding affinity (e.g., Fe³⁺, Cu²⁺) via UV-Vis titration; shifts in λmax indicate complexation .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to control ligands like di(2-picolyl)amine derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced binding affinity?

Methodological Answer:

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare with X-ray data to validate models .

- Molecular docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize derivatives with lower binding energies and favorable hydrogen-bonding interactions .

Q. How should researchers resolve contradictions between experimental and theoretical data (e.g., unexpected reactivity)?

Methodological Answer:

- Mechanistic studies : Use kinetic isotope effects (KIE) or Hammett plots to probe reaction pathways. For example, a ρ value >1 indicates electron-deficient transition states .

- Cross-validation : Pair computational results (e.g., activation barriers) with experimental kinetics (Arrhenius plots). Discrepancies may arise from solvent effects or implicit solvation models in simulations .

Q. What strategies optimize catalytic efficiency when using this amine as a ligand in transition-metal complexes?

Methodological Answer:

- Ligand tuning : Introduce electron-withdrawing groups (e.g., –NO₂) on the benzyl ring to enhance metal-ligand σ-donation. Monitor via cyclic voltammetry (shift in E1/2 for metal centers) .

- Solvent screening : Test polar aprotic solvents (DMF, acetonitrile) to stabilize charged intermediates. Correlate turnover frequency (TOF) with Kamlet-Taft solvent parameters .

Q. How can researchers design experiments to elucidate the role of the pyrrolidine ring in biological activity?

Methodological Answer:

- Structure-activity relationship (SAR) : Synthesize analogs with cyclopentane or piperidine rings. Compare IC₅₀ values in cytotoxicity assays to assess conformational flexibility .

- EPR spectroscopy : For metal complexes, analyze g-tensors to detect geometric distortions caused by pyrrolidine ring puckering .

Methodological Frameworks

Q. How should a research proposal integrate theoretical and experimental approaches for studying this compound?

Methodological Answer:

Q. What statistical methods are appropriate for analyzing contradictory data in multi-laboratory studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.